molecular formula C7H7NO3 B14679575 Gentisaldehyde, oxime

Gentisaldehyde, oxime

Cat. No.: B14679575
M. Wt: 153.14 g/mol
InChI Key: XHBLHEQHMFWIIJ-XBXARRHUSA-N
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Description

Gentisaldehyde, oxime is an organic compound belonging to the oxime class of compounds Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be hydrogen or organic side-chains this compound is derived from gentisaldehyde, which is an aromatic aldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

Gentisaldehyde, oxime can be synthesized through the condensation of gentisaldehyde with hydroxylamine. The reaction typically involves mixing gentisaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Gentisaldehyde, oxime can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: Reduction of this compound can yield amines. This is typically achieved using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted oximes depending on the reagents used.

Scientific Research Applications

Gentisaldehyde, oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of gentisaldehyde, oxime involves its interaction with specific molecular targets. In the case of enzyme inhibition, the oxime group can form a stable complex with the active site of the enzyme, thereby preventing its activity. The compound may also interact with cellular pathways, modulating various biochemical processes .

Comparison with Similar Compounds

Gentisaldehyde, oxime can be compared with other oxime compounds such as:

    Acetaldoxime: Derived from acetaldehyde, used in organic synthesis.

    Dimethylglyoxime: Used as a reagent for the analysis of nickel.

    Cyclohexanone oxime: An intermediate in the production of Nylon 6.

Uniqueness

This compound is unique due to its aromatic structure, which imparts specific chemical properties and reactivity. Its applications in various fields, including its potential use as an antidote and in polymer synthesis, highlight its versatility .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-[(E)-hydroxyiminomethyl]benzene-1,4-diol

InChI

InChI=1S/C7H7NO3/c9-6-1-2-7(10)5(3-6)4-8-11/h1-4,9-11H/b8-4+

InChI Key

XHBLHEQHMFWIIJ-XBXARRHUSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)/C=N/O)O

Canonical SMILES

C1=CC(=C(C=C1O)C=NO)O

Origin of Product

United States

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